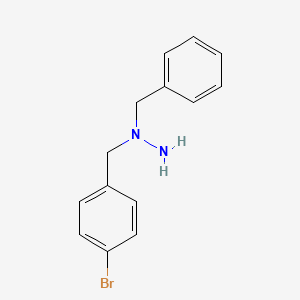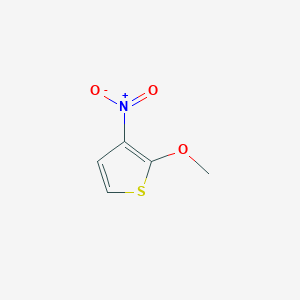
1-Benzyl-1-(4-bromobenzyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1-(4-bromobenzyl)hydrazine (BBH) is an organic compound that is used in a variety of scientific research applications. BBH has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-Benzyl-1-(4-bromobenzyl)hydrazine involves the reaction of benzylhydrazine with 4-bromobenzyl chloride in the presence of a base to form the desired product.
Starting Materials
Benzylhydrazine, 4-bromobenzyl chloride, Base (e.g. NaOH, KOH)
Reaction
Step 1: Dissolve benzylhydrazine in a suitable solvent (e.g. ethanol, methanol), Step 2: Add a base (e.g. NaOH, KOH) to the solution and stir for a few minutes, Step 3: Add 4-bromobenzyl chloride dropwise to the reaction mixture while stirring continuously, Step 4: Heat the reaction mixture at reflux temperature for several hours, Step 5: Allow the reaction mixture to cool to room temperature and then filter the precipitated product, Step 6: Wash the product with a suitable solvent (e.g. ethanol, methanol) to remove any impurities, Step 7: Dry the product under vacuum to obtain 1-Benzyl-1-(4-bromobenzyl)hydrazine as a solid.
Applications De Recherche Scientifique
1-Benzyl-1-(4-bromobenzyl)hydrazine has a variety of scientific research applications. It has been studied for its potential to inhibit the growth of cancer cells, as well as its ability to act as a catalyst in organic synthesis reactions. 1-Benzyl-1-(4-bromobenzyl)hydrazine has also been studied for its potential to act as a ligand in coordination chemistry, as well as its potential to act as an antioxidant and anti-inflammatory agent.
Mécanisme D'action
The exact mechanism of action of 1-Benzyl-1-(4-bromobenzyl)hydrazine is not fully understood. However, it is believed that 1-Benzyl-1-(4-bromobenzyl)hydrazine acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It is also believed that 1-Benzyl-1-(4-bromobenzyl)hydrazine can inhibit the growth of cancer cells by reducing their proliferation and inducing apoptosis.
Effets Biochimiques Et Physiologiques
1-Benzyl-1-(4-bromobenzyl)hydrazine has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as the potential to inhibit the growth of cancer cells. 1-Benzyl-1-(4-bromobenzyl)hydrazine has also been studied for its potential to act as a ligand in coordination chemistry and its ability to catalyze organic synthesis reactions.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-Benzyl-1-(4-bromobenzyl)hydrazine in laboratory experiments has a number of advantages and limitations. One advantage of using 1-Benzyl-1-(4-bromobenzyl)hydrazine is that it is relatively inexpensive and easy to synthesize. However, it is important to note that 1-Benzyl-1-(4-bromobenzyl)hydrazine is not very stable and can react with other compounds in solution. Therefore, it is important to use 1-Benzyl-1-(4-bromobenzyl)hydrazine in a well-controlled environment.
Orientations Futures
The potential future directions for 1-Benzyl-1-(4-bromobenzyl)hydrazine are numerous. 1-Benzyl-1-(4-bromobenzyl)hydrazine could be further studied for its potential to act as an antioxidant and anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Additionally, 1-Benzyl-1-(4-bromobenzyl)hydrazine could be studied for its potential to act as a ligand in coordination chemistry and its ability to catalyze organic synthesis reactions. 1-Benzyl-1-(4-bromobenzyl)hydrazine could also be studied for its potential to be used in drug delivery systems and its ability to interact with other organic compounds. Finally, 1-Benzyl-1-(4-bromobenzyl)hydrazine could be further studied for its potential to be used in nanotechnology applications.
Propriétés
IUPAC Name |
1-benzyl-1-[(4-bromophenyl)methyl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c15-14-8-6-13(7-9-14)11-17(16)10-12-4-2-1-3-5-12/h1-9H,10-11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSCXXHLSCOCEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538777 |
Source


|
| Record name | 1-Benzyl-1-[(4-bromophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1-[(4-bromophenyl)methyl]hydrazine | |
CAS RN |
111515-65-2 |
Source


|
| Record name | 1-Benzyl-1-[(4-bromophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)



![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)




![1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1314163.png)

![2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1314169.png)

![1-Oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1314174.png)